2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)
Overview
Description
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI): is an organic compound featuring a thiazole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the ethan-1-ol group. One common method is the reduction of thiazole-2-carboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalytic hydrogenation processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as thiazolidines, using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, allowing for the introduction of various functional groups. Reagents like alkyl halides and aryl halides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and protein interactions.
Medicine: The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: In the industrial sector, 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of target proteins and pathways. This compound may modulate enzymatic activity by binding to active sites or allosteric sites, thereby altering the conformation and function of the enzyme.
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Thiazole-2-carboxylic acid: A precursor in the synthesis of 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI).
Uniqueness: 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
(1R)-1-(1,3-thiazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLXXDUJXUJJJ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134932-60-8 | |
Record name | (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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